molecular formula C15H26N6O4S B13966657 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 23532-28-7

5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B13966657
CAS No.: 23532-28-7
M. Wt: 386.5 g/mol
InChI Key: MIQCPUZBYVPWIJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The compound is particularly interesting due to its unique structure, which includes an azo group and a triazolium ring, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate typically involves the following steps:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, methyl sulfate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The azo group can undergo redox reactions, generating reactive oxygen species that can damage cellular components . These interactions lead to the compound’s antimicrobial and anticancer effects.

Properties

CAS No.

23532-28-7

Molecular Formula

C15H26N6O4S

Molecular Weight

386.5 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;methyl sulfate

InChI

InChI=1S/C14H22N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;1-5-6(2,3)4/h7-11,14H,5-6H2,1-4H3;1H3,(H,2,3,4)

InChI Key

MIQCPUZBYVPWIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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